REACTION_CXSMILES
|
COS([O:6][CH3:7])(=O)=O.[CH2:8]1[CH2:18][CH2:17][N:16]2[C:11](=N[CH2:13][CH2:14][CH2:15]2)[CH2:10][CH2:9]1.[C:19]1([CH3:25])[CH:24]=CC=[CH:21][CH:20]=1>ClCCl>[CH3:25][C:19]1[CH:20]=[CH:21][C:17]2[N:16]3[C:15](=[C:14]([CH3:13])[C:7](=[O:6])[CH2:10][CH2:11]3)[CH2:9][CH2:8][C:18]=2[CH:24]=1
|
Name
|
6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
227 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
365 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux and after 5 min a red oil
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WAIT
|
Details
|
causing after a few minutes
|
Type
|
TEMPERATURE
|
Details
|
The reflux is maintained for 20 min
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the dark residual oil is chromatographed (ethyl acetate:light petroleum ether, 1:1, Rf=0.29)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(CCC3=C(C(CCN23)=O)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 mg | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |